2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate

Catalog No.
S579590
CAS No.
25086-15-1
M.F
C9H14O4
M. Wt
186.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenoic acid, 2-methyl-, polymer with methyl 2...

CAS Number

25086-15-1

Product Name

2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate

IUPAC Name

methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

InChI

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

IWVKTOUOPHGZRX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC

Synonyms

eudispert, Eudragit, Eudragit 12,5P, Eudragit L, Eudragit L 30 D, Eudragit L-100, Eudragit S, Eudragit S-100, eudragits, methylmethacrylate-methacrylic acid copolymer, MMA-MAA polymer, PMMA-MA, PMMA-MAA, poly(methylmethacrylate-co-methacrylic acid), polymethacrylic acid methyl ester, Vitan-2M

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC

This specific type of polymer is called a copolymer because it incorporates units from two different monomers (MMA and methacrylic acid). Copolymers can have properties that differ from the homopolymers (polymers with only one type of monomer) formed from the individual monomers [].

The scientific significance of this copolymer lies in its potential applications. Researchers are interested in developing new materials with specific properties, and copolymers offer the advantage of tailoring these properties by varying the monomer ratio and structure.


Molecular Structure Analysis

  • MMA monomer: CH2=C(CH3)COOCH3 (methyl group attached to the carbonyl carbon) [].
  • Methacrylic acid monomer: CH2=C(CH3)COOH (hydrogen atom attached to the carbonyl carbon) [].

The key feature of this structure is the presence of the double bond (C=C). This double bond allows the monomers to link together during polymerization, forming the long chain structure of the polymer [].


Chemical Reactions Analysis

This copolymer is formed through a polymerization reaction. There are different polymerization mechanisms, but a common one is free radical polymerization. This process involves the following steps []:

  • Initiation: Initiator molecules break apart to form free radicals.
  • Propagation: Free radicals react with monomer molecules, forming new radicals and incorporating the monomers into the growing polymer chain.
  • Termination: Two radicals react with each other, terminating the chain growth.

The specific details of the polymerization reaction for this copolymer would depend on the chosen initiator, reaction conditions, and desired properties of the final material.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of this copolymer can be difficult to find because copolymers can have a wide range of properties depending on the monomer ratio and polymerization process.

However, some general properties of poly(methyl methacrylate) (PMMA), a common homopolymer derived from MMA, can provide a reference. PMMA is a transparent, rigid plastic with good impact strength [].

MMA and methacrylic acid monomers are considered hazardous materials. They can be irritants to the skin, eyes, and respiratory system [, ].

Overview

-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, also known as poly(methacrylic acid-methyl methacrylate) (PMMA), is a synthetic polymer formed by the polymerization of two monomers: methacrylic acid and methyl methacrylate. PMMA is a transparent thermoplastic widely used in various scientific research applications due to its unique properties, including:

  • Optical clarity: PMMA has excellent light transmittance, making it suitable for applications requiring clear visibility, such as lenses, optical fibers, and cell culture dishes. [Source: Poly(methyl methacrylate) on American Chemical Society [ACS] website: ]
  • Chemical resistance: PMMA is resistant to many chemicals and solvents, making it suitable for use in various scientific experiments and laboratory equipment. [Source: Poly(methyl methacrylate) on National Center for Biotechnology Information [NCBI] website: ]
  • Biocompatibility: PMMA exhibits good biocompatibility, making it suitable for applications in contact with biological materials, such as cell culture studies and biomedical devices. [Source: Biocompatibility of Poly(methyl methacrylate) for Dental Applications on National Institutes of Health [NIH] website: ]

Applications in Scientific Research

PMMA's unique properties make it valuable for various scientific research applications, including:

  • Biomedical research: PMMA is used in various biomedical research applications, such as:
    • Cell culture studies: PMMA cell culture dishes allow researchers to observe and manipulate cells under a microscope due to their optical clarity and biocompatibility. [Source: Poly(methyl methacrylate) on National Center for Biotechnology Information [NCBI] website: ]
    • Drug delivery systems: PMMA nanoparticles can be used to deliver drugs to specific targets in the body. [Source: Polymeric nanoparticles for drug delivery on ScienceDirect website: ]
  • Optics: PMMA is used in various optical applications, such as:
    • Lenses: PMMA is used to make corrective lenses, contact lenses, and other optical lenses due to its optical clarity and ease of fabrication. [Source: Poly(methyl methacrylate) on American Chemical Society [ACS] website: ]
    • Optical fibers: PMMA is used to make optical fibers for transmitting light signals due to its transparency and low light attenuation. [Source: Poly(methyl methacrylate) on National Center for Biotechnology Information [NCBI] website: ]
  • Microfluidics: PMMA is used to fabricate microfluidic devices due to its ease of machining and chemical resistance. [Source: Recent developments in polymeric microfluidic devices for biomedical applications on National Institutes of Health [NIH] website: ]

Other CAS

25086-15-1

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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